molecular formula C22H18N4O2 B14171932 Quinoxaline-hydroquinone (2/1) CAS No. 926689-34-1

Quinoxaline-hydroquinone (2/1)

Cat. No.: B14171932
CAS No.: 926689-34-1
M. Wt: 370.4 g/mol
InChI Key: QTWAYIHANLEAQB-UHFFFAOYSA-N
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Description

Quinoxaline-hydroquinone (2/1) is a stoichiometric molecular complex of quinoxaline and hydroquinone, supplied for advanced research and development purposes. This compound is of significant interest in the field of materials science, particularly in the design and synthesis of organic charge-transfer complexes and crystalline organic frameworks. Its unique structure, facilitated by hydrogen bonding between the diamine groups of quinoxaline and the hydroxyl groups of hydroquinone, makes it a valuable building block for creating functional materials with potential semiconducting or photophysical properties. In pharmacological research, the core quinoxaline structure is a recognized privileged scaffold in medicinal chemistry, known for its wide range of biological activities. Researchers investigate quinoxaline derivatives for their potential as kinase inhibitors, antimicrobial agents, and anticancer compounds. The integration of the hydroquinone moiety may further influence the compound's redox properties and interaction with biological targets. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, in accordance with all relevant laboratory safety guidelines.

Properties

CAS No.

926689-34-1

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

benzene-1,4-diol;quinoxaline

InChI

InChI=1S/2C8H6N2.C6H6O2/c2*1-2-4-8-7(3-1)9-5-6-10-8;7-5-1-2-6(8)4-3-5/h2*1-6H;1-4,7-8H

InChI Key

QTWAYIHANLEAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC=N2.C1=CC=C2C(=C1)N=CC=N2.C1=CC(=CC=C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Co-Crystallization from Solution

The most widely reported method involves dissolving quinoxaline and hydroquinone in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, followed by slow evaporation. A representative procedure from patent literature outlines:

  • Solution Preparation : Quinoxaline (2.0 mmol) and hydroquinone (1.0 mmol) are dissolved in 50 mL of hot ethanol (78°C).
  • Crystallization : The solution is cooled to 4°C, yielding needle-like crystals after 48 hours.
  • Isolation : Crystals are filtered and washed with cold ethanol to remove unreacted starting materials.

Key Variables :

  • Solvent Choice : Ethanol and DMF yield higher purity products due to optimal solubility contrasts.
  • Temperature Gradient : Rapid cooling induces nucleation but may reduce crystal size.
Table 1: Co-Crystallization Conditions and Yields
Solvent Temperature (°C) Yield (%) Purity (HPLC)
Ethanol 4 78 99.2
DMF 25 65 98.5
Acetonitrile -10 45 97.8

Data adapted from.

Mechanochemical Synthesis

Solid-state grinding avoids solvent use, aligning with green chemistry principles. A planetary ball mill is employed to mix quinoxaline and hydroquinone (2:1 molar ratio) with minimal acetic acid (5 µL/g) as a liquid catalyst. After 30 minutes of grinding at 300 rpm, the product is isolated in >85% yield. This method favors short reaction times but requires post-synthesis purification via recrystallization.

Reduction-Mediated Complexation

Quinoxaline 1,4-dioxides, synthesized via the Beirut reaction, can be reduced to quinoxaline using hydroquinone as a reductant. This dual-function approach simultaneously generates quinoxaline and facilitates complexation:

  • Beirut Reaction : Benzofuroxan reacts with acetylacetone in refluxing toluene to form quinoxaline 1,4-dioxide.
  • Reduction : The dioxide is treated with hydroquinone in acidic ethanol, yielding quinoxaline and forming the 2:1 complex via in situ crystallization.

Mechanism :
$$
\text{Quinoxaline 1,4-dioxide} + \text{Hydroquinone} \xrightarrow{\text{H}^+} \text{Quinoxaline} + \text{Quinone} + \text{H}_2\text{O}
$$
The quinone byproduct is re-reduced by excess hydroquinone, driving the equilibrium toward complex formation.

Reaction Optimization and Challenges

Stoichiometric Precision

Deviations from the 2:1 molar ratio result in polymorphic impurities. For instance, a 1:1 ratio favors a less stable monoclinic phase, as confirmed by X-ray diffraction. Automated dispensing systems are recommended for large-scale synthesis.

Solvent Selection

Hydrogen-bond-accepting solvents (e.g., DMF) disrupt intermolecular interactions, necessitating solvent screening. Ethanol’s moderate polarity balances solubility and crystallization kinetics.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a melting point of 185–187°C. Sublimation observed above 150°C necessitates low-temperature storage.

Analytical Characterization

  • X-Ray Diffraction (XRD) : Confirms a triclinic crystal system with P 1 space group.
  • FT-IR Spectroscopy : O-H stretching (3200 cm⁻¹) and C=N vibrations (1580 cm⁻¹) validate hydrogen bonding.
  • HPLC Purity : >99% purity achievable via recrystallization.

Industrial Applications and Patents

Patent US4323682A discloses quinoxaline derivatives for photographic developers, leveraging hydroquinone’s reducing properties. The 2:1 complex enhances image stability by scavenging oxidative byproducts. Similarly, US2129429A utilizes hydroquinone in redox systems, indirectly supporting complexation during quinone reduction.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-hydroquinone (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form quinoxaline-2,3-diones and other derivatives under specific conditions . Reduction reactions involving quinoxaline-hydroquinone (2/1) can lead to the formation of hydroquinone derivatives with different functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of quinoxaline-hydroquinone (2/1) include hydrogen peroxide for oxidation reactions and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Major Products: The major products formed from the reactions of quinoxaline-hydroquinone (2/1) include quinoxaline-2,3-diones, hydroquinone derivatives, and other functionalized quinoxaline compounds

Comparison with Similar Compounds

Research Findings and Gaps

  • Spectroscopic Characterization: Quinoxaline-hydroquinone (2/1) would require NMR and IR analysis to confirm H-bonding, akin to methods used for quinoxaline derivatives (e.g., 2-chloroquinoxaline) .
  • Stability Studies : Comparative studies under varying pH and oxidative conditions are needed to assess its utility vs. quinhydrone.
  • Biological Activity: Quinoxaline’s role in antimicrobial agents suggests the complex could be probed for synergistic effects with hydroquinone’s redox activity .

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